molecular formula C10H9NS B1391893 2-Methyl-4-(3-thienyl)pyridine CAS No. 1187163-37-6

2-Methyl-4-(3-thienyl)pyridine

Cat. No. B1391893
M. Wt: 175.25 g/mol
InChI Key: AAGUFRGVBBFNRD-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-thienyl)pyridine is a chemical compound with the molecular formula C10H9NS . It has a molecular weight of 175.25 . The compound is used in various applications due to its unique properties .


Synthesis Analysis

The synthesis of substituted pyridines, such as 2-Methyl-4-(3-thienyl)pyridine, involves the remodeling of (Aza)indole/Benzofuran skeletons . This process involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The InChI code for 2-Methyl-4-(3-thienyl)pyridine is 1S/C10H9NS/c1-8-6-9 (2-4-11-8)10-3-5-12-7-10/h2-7H,1H3 . This code provides a standard way to encode the molecular structure using text.

Scientific Research Applications

Luminescence Properties in Platinum Complexes

The synthesis of various derivatives of 2-(2-thienyl)pyridine, including 2-Methyl-4-(3-thienyl)pyridine, has been reported. These compounds have been used as cyclometallating ligands to prepare luminescent platinum complexes. Detailed studies of their photophysical properties, including photoluminescence and electronic absorption spectra, have been conducted (Kozhevnikov et al., 2009).

Application as Disperse Dyes

3-Amino-4,6-disubstituted-thieno[2,3-b]pyridines have been synthesized and used as disperse dyes. The spectral characteristics and fastness properties of these dyes, applied to polyester fibers, have been measured, highlighting their potential in textile applications (Yuh-Wen Ho, 2005).

Synthesis of Alkyl-Substituted Pyridines

Research has been conducted on the synthesis of 4-[ω-(3-thienyl)alkyl]pyridines, where the length of the alkyl chain is varied. This methodology is significant for the synthesis of various pyridine derivatives and their potential applications in organic chemistry (Wang et al., 1995).

Antitumor Potential in Thieno[3,2-b]pyridine Derivatives

Studies have been conducted on the photophysical properties of thieno[3,2-b]pyridine derivatives, evaluating them as potential antitumor compounds. These studies focus on their behavior in different solvents and their potential applications in drug delivery using liposomes as carriers (Carvalho et al., 2013).

Future Directions

The future directions for research on 2-Methyl-4-(3-thienyl)pyridine and similar compounds could involve the development of a single robust method allowing the selective introduction of multiple functional groups . This could potentially expand the range of applications for these compounds.

properties

IUPAC Name

2-methyl-4-thiophen-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-6-9(2-4-11-8)10-3-5-12-7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGUFRGVBBFNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(3-thienyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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